BRD73954

HDAC6 HDAC8 Isoform selectivity

BRD73954 is the first and only commercially available small molecule that potently and selectively inhibits both HDAC6 and HDAC8 simultaneously, while sparing Class I HDACs (1/2/3). This unique dual selectivity profile enables definitive functional dissection of the HDAC6/8 axis in cytoskeletal dynamics, autophagy, and stress response without confounding histone H3 hyperacetylation or broad transcriptional changes inherent to pan-inhibitors. Ideal for aggresome/proteasome inhibitor synergy studies and as a validated benchmarking standard for HDAC6/8 dual inhibitor screening campaigns.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
Cat. No. B606356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD73954
SynonymsBRD73954;  BRD-73954;  BRD 73954.
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NO
InChIInChI=1S/C16H16N2O3/c19-15(17-10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(20)18-21/h1-8,11,21H,9-10H2,(H,17,19)(H,18,20)
InChIKeyFIHKWEQJEDRIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRD73954 Procurement Specifications: First-in-Class HDAC6/8 Dual Inhibitor for Epigenetic Research


BRD73954 (CAS 1440209-96-0) is a small-molecule histone deacetylase (HDAC) inhibitor of the hydroxamic acid class. It is the first reported compound capable of potently and selectively inhibiting both HDAC6 (Class IIb) and HDAC8 (Class I) simultaneously, despite these isoforms belonging to distinct phylogenetic classes [1]. Its molecular formula is C₁₆H₁₆N₂O₃ with a molecular weight of 284.31 g/mol [2]. BRD73954 serves as a chemical probe for dissecting the overlapping and distinct biological functions of HDAC6 and HDAC8 without confounding inhibition of other HDAC isoforms [1].

Why Pan-HDAC or Single-Selective Inhibitors Cannot Substitute for BRD73954


HDAC inhibitors exhibit widely divergent isoform selectivity profiles that directly determine experimental outcomes. Pan-HDAC inhibitors such as SAHA (vorinostat) inhibit Class I HDACs (HDAC1/2/3) at low nanomolar concentrations, inducing histone H3 hyperacetylation and broad transcriptional changes that confound mechanistic interpretation . Single-selective inhibitors (e.g., ACY-1215 for HDAC6, PCI-34051 for HDAC8) interrogate only one branch of the HDAC6/HDAC8 functional axis, missing cooperative or redundant roles of these two isoforms in processes such as cytoskeletal dynamics, stress response, and mitotic regulation [1]. BRD73954 occupies a unique pharmacological space: it achieves potent dual HDAC6/8 inhibition while sparing Class I HDACs, enabling functional dissection of the HDAC6/8 axis without the confounding cytotoxicity or histone acetylation effects inherent to pan-inhibitors or the incomplete coverage of single-selective tools [2]. Direct substitution with any other commercially available HDAC inhibitor will yield fundamentally different target engagement and cellular phenotypes.

BRD73954 Quantitative Differentiation Data: Comparative Selectivity and Cellular Target Engagement


HDAC6/8 Dual Inhibition Potency with 75- to 130-Fold Selectivity Over Nearest Off-Target Isoforms

BRD73954 inhibits HDAC6 with IC₅₀ = 36 nM and HDAC8 with IC₅₀ = 120 nM, achieving sub-micromolar dual inhibition of two phylogenetically distinct HDAC isoforms. Crucially, it exhibits 75-fold lower potency against the next most sensitive isoform, HDAC2 (IC₅₀ = 9,000 nM), and 130-fold lower potency against HDAC1 (IC₅₀ = 12,000 nM). This selectivity window exceeds that of pan-HDAC inhibitors like SAHA (vorinostat), which inhibits HDAC1/2/3/6 at <20 nM with minimal isoform discrimination, and provides a fundamentally different selectivity profile compared to HDAC6-selective agents such as ACY-1215 (IC₅₀ HDAC6 = 5 nM; negligible HDAC8 activity) or HDAC8-selective PCI-34051 (IC₅₀ HDAC8 = 10 nM; HDAC6 IC₅₀ > 1,000 nM) [1].

HDAC6 HDAC8 Isoform selectivity

Cellular Target Engagement: α-Tubulin Hyperacetylation Without Histone H3 Modification

In HeLa cells, BRD73954 treatment (10 μM, 48 h) produces a robust increase in α-tubulin acetylation, a direct readout of HDAC6 inhibition, while producing no detectable change in the acetylation state of histone H3, a substrate of Class I HDACs (HDAC1/2/3) [1]. This contrasts with pan-HDAC inhibitors such as SAHA, which induce marked hyperacetylation of both α-tubulin and histone H3 at comparable concentrations, reflecting their broad Class I/IIb inhibition . Single-selective inhibitors produce incomplete patterns: ACY-1215 (HDAC6-selective) increases α-tubulin acetylation but does not address HDAC8-mediated functions; PCI-34051 (HDAC8-selective) targets an isoform whose primary substrates are non-histone proteins including SMC3 and ERRα, leaving HDAC6-dependent tubulin acetylation unaffected [2].

α-tubulin acetylation HDAC6 substrate Histone H3

Structural Basis for Dual HDAC6/8 Inhibition: Meta-Substituted Phenyl Hydroxamic Acid Scaffold

BRD73954 features a meta-substituted phenyl hydroxamic acid core structure (N¹-hydroxy-N³-phenethylisophthalamide). The discovery study demonstrated that meta substituents on the phenyl hydroxamic acid scaffold are readily accommodated upon binding to HDAC6 and are necessary for the potent inhibition of HDAC8 [1]. This structural feature distinguishes BRD73954 from common hydroxamic acid HDAC inhibitors such as SAHA, which bears a linear suberoylanilide linker and lacks the meta-substitution pattern that enables HDAC8 potency while maintaining HDAC6 affinity [2]. The meta-substituted isophthalamide scaffold represents a specific chemotype optimized for dual HDAC6/8 inhibition rather than broad-spectrum Class I/IIb activity.

Hydroxamic acid Structure-activity relationship Meta-substituent

Solubility and Formulation Compatibility for In Vitro Experimental Workflows

BRD73954 demonstrates DMSO solubility of ≥46.4 mg/mL (approximately 163 mM), with one vendor batch reporting up to 56 mg/mL (197 mM) at 25°C, enabling preparation of concentrated stock solutions (10–50 mM) suitable for standard cell culture and biochemical assay workflows . The compound is insoluble in water and exhibits limited ethanol solubility (8–9 mg/mL). Lyophilized powder is stable for ≥36 months at -20°C under desiccated conditions . This solubility profile is comparable to other hydroxamic acid HDAC inhibitors (SAHA DMSO solubility ~25–30 mg/mL) and supports routine laboratory handling without specialized solubilization protocols.

DMSO solubility Cell culture Formulation

Recommended BRD73954 Application Scenarios Based on Quantitative Differentiation Evidence


Functional Dissection of HDAC6/HDAC8 Cooperative Roles in Cytoskeletal Dynamics and Cell Motility

Use BRD73954 as a chemical probe to interrogate the combined functions of HDAC6 and HDAC8 in regulating α-tubulin acetylation and cytoskeletal organization. The compound's dual inhibition of HDAC6 (direct tubulin deacetylase) and HDAC8 (regulator of cortactin and cohesion) enables assessment of their cooperative roles without confounding Class I HDAC inhibition that alters transcriptional programs. This is particularly relevant for studies of cell migration, invasion, and mitosis where both isoforms have been implicated but single-selective inhibitors provide incomplete target coverage [1]. The selectivity data confirm that at concentrations up to 10 μM, BRD73954 engages HDAC6 and HDAC8 while sparing HDAC1/2/3, making it suitable for dissecting isoform-specific versus pan-HDAC effects on cytoskeletal phenotypes.

Mechanistic Validation Studies Requiring Clean Discrimination Between Class I and Class IIb HDAC Functions

Employ BRD73954 in gene expression and chromatin immunoprecipitation (ChIP) experiments where discrimination between HDAC6/8-mediated cytoplasmic effects and Class I HDAC-mediated nuclear transcriptional regulation is essential. The lack of histone H3 hyperacetylation at 10 μM confirms that BRD73954 does not activate Class I HDAC-dependent transcriptional changes, unlike pan-inhibitors such as SAHA [1]. This property makes BRD73954 an ideal control compound for studies aiming to attribute observed phenotypes specifically to HDAC6/8 inhibition rather than broad epigenetic reprogramming. Researchers can confidently interpret changes in α-tubulin acetylation and downstream functional readouts as arising from HDAC6/8 dual inhibition without the confounding variable of histone acetylation-driven transcriptome alterations.

Combination Studies with Proteasome Inhibitors or Chemotherapeutics Targeting the Aggresome-Autophagy Pathway

Utilize BRD73954 in combination with proteasome inhibitors (e.g., bortezomib, carfilzomib) to study the role of HDAC6/8 dual inhibition in disrupting aggresome formation and autophagy flux. HDAC6 regulates transport of misfolded protein aggregates to the aggresome via its ubiquitin-binding and dynein motor recruitment functions, while HDAC8 modulates autophagy-related signaling [1]. BRD73954's simultaneous inhibition of both isoforms may produce synergistic effects that single-selective HDAC6 inhibitors (e.g., ACY-1215, Tubastatin A) cannot achieve due to their inability to block HDAC8-mediated compensatory or parallel pathways. The dual inhibition profile positions BRD73954 as a unique tool for preclinical evaluation of HDAC6/8 targeting as a strategy to overcome proteasome inhibitor resistance in hematological malignancies and solid tumors.

Screening Campaigns and Secondary Validation for HDAC6/8 Dual-Target Drug Discovery Programs

Deploy BRD73954 as a positive control and benchmarking standard in high-throughput screening assays designed to identify novel HDAC6/8 dual inhibitors. Its well-characterized IC₅₀ values (36 nM HDAC6, 120 nM HDAC8) and defined selectivity window (≥75-fold over HDAC2) provide quantitative benchmarks for hit validation and lead optimization [1]. In cell-based secondary assays, BRD73954 serves as a reference compound for α-tubulin hyperacetylation dose-response curves, enabling rank-ordering of candidate compounds by cellular potency and selectivity. Procurement of BRD73954 from reputable vendors with batch-specific analytical certificates (HPLC purity ≥98–99.65%) ensures reproducibility across screening campaigns and structure-activity relationship studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD73954

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.